2-(1H-pyrrol-2-yl)morpholine
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Overview
Description
2-(1H-pyrrol-2-yl)morpholine is a heterocyclic compound that features both a pyrrole ring and a morpholine ring. This compound is of interest due to its unique structural properties, which combine the characteristics of both pyrrole and morpholine, making it a valuable scaffold in medicinal chemistry and other scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-2-yl)morpholine can be achieved through various methods. One common approach involves the condensation of pyrrole derivatives with morpholine under specific reaction conditions. For instance, the reaction of 2,5-dimethoxytetrahydrofuran with morpholine in the presence of a catalytic amount of iron (III) chloride can yield the desired product . Another method involves the use of N-substituted pyrroles, which can be synthesized through the Paal-Knorr pyrrole synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, often using alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2-carboxaldehydes, while reduction can produce pyrrol-2-ylmethanols .
Scientific Research Applications
2-(1H-pyrrol-2-yl)morpholine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes and receptors, leading to its observed biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth .
Comparison with Similar Compounds
2-(1H-pyrrol-2-yl)morpholine can be compared with other similar compounds, such as:
Pyrrolidine: A saturated analog of pyrrole with a five-membered ring containing nitrogen.
Pyrrole: An aromatic heterocycle with a five-membered ring containing nitrogen.
Morpholine: A six-membered ring containing both oxygen and nitrogen.
The uniqueness of this compound lies in its combination of the pyrrole and morpholine rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(1H-pyrrol-2-yl)morpholine |
InChI |
InChI=1S/C8H12N2O/c1-2-7(10-3-1)8-6-9-4-5-11-8/h1-3,8-10H,4-6H2 |
InChI Key |
VAJLCZBVXDXNHS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=CC=CN2 |
Origin of Product |
United States |
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